Imidazo[1,2-a]pyridine-3-propanoic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14) |
InChI Key |
SYSGIRAGDWJRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CCC(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridine 3 Propanoic Acid and Its Analogs
Foundational Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core
The construction of the fused bicyclic imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry, with numerous strategies developed for its efficient synthesis. rsc.orgacs.org These methods range from traditional condensation reactions to advanced, metal-catalyzed processes.
Cyclization reactions represent one of the most fundamental approaches to assembling the imidazo[1,2-a]pyridine nucleus. A classic method is the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org This reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine (B139424), followed by intramolecular cyclization and dehydration. acs.orgresearchgate.net
Modern variations of this approach have focused on improving efficiency and environmental compatibility. For instance, catalyst-free and solvent-free methods have been developed, reacting 2-aminopyridines with α-bromo/chloroketones at moderate temperatures (e.g., 60°C) to achieve high yields. bio-conferences.org These reactions are driven by the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen, followed by cyclization. bio-conferences.org
Table 1: Examples of Cyclization Reactions for Imidazo[1,2-a]pyridine Core Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200°C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | 60°C, catalyst-free, solvent-free | 2-Substituted imidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridines | In situ generated α-bromoacetophenones | Microwave, PEG-400/water | 2-Phenylimidazo[1,2-a]pyridines | researchgate.net |
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. acs.org Several MCRs have been adapted for the synthesis of the imidazo[1,2-a]pyridine core.
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction is typically catalyzed by Lewis or Brønsted acids, such as scandium triflate, and provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net Other variations of three-component reactions include the use of terminal alkynes or trimethylsilylcyanide in place of isocyanides, expanding the diversity of accessible structures. bio-conferences.org These strategies are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of compounds. acs.org
Table 2: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isonitrile | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | Aldehyde | Terminal alkyne | Copper catalyst | 2,3-Disubstituted imidazo[1,2-a]pyridines | bio-conferences.org |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and high functional group tolerance. researchgate.netdntb.gov.ua Copper and palladium catalysts are frequently employed in the synthesis of the imidazo[1,2-a]pyridine core.
Copper(I) iodide (CuI) is a versatile catalyst for various synthetic transformations leading to imidazo[1,2-a]pyridines. organic-chemistry.org One notable method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Another approach involves a one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by a CuI-NaHSO₄•SiO₂ combination. organic-chemistry.org Copper-catalyzed procedures also enable the synthesis from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions also provide efficient routes to this scaffold. For example, a ligand-free, Pd(OAc)₂-catalyzed three-component reaction under microwave irradiation allows for the rapid synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org These catalytic systems often proceed through mechanisms involving oxidative addition, reductive elimination, and the formation of metal-carbene intermediates. thieme-connect.com
Table 3: Selected Catalytic Approaches to the Imidazo[1,2-a]pyridine Core
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidation, broad functional group compatibility | organic-chemistry.org |
| CuBr | Aminopyridines, Nitroolefins | One-pot, uses air as oxidant, environmentally friendly | organic-chemistry.org |
| Pd(OAc)₂ | 2-Aminopyridines, Aryl halides, Terminal alkynes | Microwave-assisted, ligand-free, three-component | organic-chemistry.org |
Functionalization and Derivatization at the Propanoic Acid Moiety
Once the imidazo[1,2-a]pyridine core is established, the focus shifts to the introduction and modification of the C3-substituent, specifically the propanoic acid moiety.
A key strategy for introducing this side chain involves a three-component Michael-type reaction, known as the Yonemitsu reaction, using the parent imidazo[1,2-a]pyridine, an aldehyde, and Meldrum's acid. researchgate.net The resulting adduct can then be converted into the corresponding propionic acid ester, which serves as a versatile intermediate for further transformations.
The propanoic acid functional group offers a handle for various chemical transformations, with esterification and hydrolysis being the most fundamental. Following the Yonemitsu reaction and subsequent conversion, an ethyl ester of imidazo[1,2-a]pyridine-3-propanoic acid is typically obtained.
This ester can be readily hydrolyzed to the free carboxylic acid through a process known as saponification. The general procedure involves dissolving the ethyl ester derivative in a mixture of ethanol (B145695) and water, followed by the addition of a base such as potassium hydroxide (B78521) (KOH). The reaction is typically carried out at room temperature. This hydrolysis step is crucial for preparing the final acid, which can then be used in subsequent reactions, such as amide bond formation.
The imidazo[1,2-a]pyridine scaffold is recognized as a dipeptide surrogate and can be incorporated into peptidomimetic structures to mimic peptide conformations like β-strands. nih.gov This has led to the development of strategies for conjugating amino acids and peptide fragments to the imidazo[1,2-a]pyridine core, often via the propanoic acid moiety or other functional handles.
One powerful approach involves a tandem strategy combining the Groebke–Blackburn–Bienaymé (GBB) reaction and the Ugi four-component reaction. nih.govbeilstein-journals.org In this method, an imidazo[1,2-a]pyridine-containing carboxylic acid is first synthesized and then utilized as the acid component in a subsequent Ugi reaction with an amine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org This allows for the rapid assembly of complex peptidomimetics with multiple points of diversity. nih.gov
Direct amidation is another common strategy. The N-terminus of an imidazo[1,2-a]pyridine core can be acylated with protected amino acids using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov Similarly, the carboxylic acid of this compound can be activated, for example with 1,1'-carbodiimidazole, and then reacted with a series of amines to form a library of amides.
Introduction of Phosphonate (B1237965) Groups
The introduction of phosphonate groups into analogs of this compound has been a key strategy in the development of novel bioactive compounds. A notable example is the synthesis of 2-hydroxy-3-(imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropionic acid derivatives. These compounds are synthesized from the corresponding imidazo[1,2-a]pyridine-3-carbaldehydes. The process typically involves a Knoevenagel condensation with a trialkyl phosphonoacetate, followed by subsequent chemical modifications.
A general synthetic route commences with appropriately substituted 2-aminopyridines, which are converted into imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132) intermediates. These aldehydes then undergo a Knoevenagel condensation with trialkyl phosphonoacetate in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4), and a base like triethylamine (B128534) (TEA). This reaction yields an α,β-unsaturated phosphonate ester. Subsequent reduction of the double bond and hydrolysis of the ester groups afford the final phosphonopropionic acid derivatives. This methodology allows for the late-stage introduction of the phosphonate moiety, enabling the synthesis of a diverse library of compounds from common aldehyde precursors.
Regioselective Functionalization of the Imidazo[1,2-a]pyridine Ring System
The imidazo[1,2-a]pyridine ring is an electron-rich system, with the C-3 position being particularly susceptible to electrophilic attack. However, achieving regioselective functionalization at other positions, such as C-2, C-5, C-6, C-7, and C-8, is a significant area of research in synthetic organic chemistry. nih.gov The ability to selectively introduce substituents at various positions of the imidazo[1,2-a]pyridine core, including in propanoic acid analogs, is essential for structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. Methodologies for regioselective functionalization often rely on the strategic use of directing groups, metal catalysis, or the inherent reactivity of the heterocyclic system. nih.govnih.gov
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. The C-3 position of imidazo[1,2-a]pyridines is the most common site for C-H functionalization due to its high nucleophilicity. nih.govx-mol.com
Various methodologies have been developed for the C-3 functionalization of imidazo[1,2-a]pyridines, which are applicable to the synthesis of propanoic acid analogs. These include:
Aza-Friedel-Crafts Reactions: Three-component reactions involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine or amide, often catalyzed by a Lewis acid like yttrium triflate (Y(OTf)₃), can introduce alkyl substituents at the C-3 position. mdpi.com
Visible Light-Induced Functionalization: Photocatalysis has enabled a range of C-H functionalization reactions at the C-3 position, including alkylation, arylation, and the introduction of phosphorus-containing groups under mild conditions. mdpi.com
Metal-Catalyzed C-H Arylation: Transition metal catalysts, particularly those based on copper, can facilitate the direct arylation of the C-3 position with aryl halides or triflates. nih.gov
While C-3 functionalization is prevalent, methods for regioselective C-H functionalization at other positions, such as C-5, are also being developed, often employing directing groups to guide the reaction to the desired site. nih.gov
Substitution and cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-a]pyridine ring system, particularly for introducing substituents at positions other than C-3. These reactions typically involve the use of pre-functionalized imidazo[1,2-a]pyridines, such as halogenated derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely employed to form carbon-carbon and carbon-heteroatom bonds. For instance, a halogenated this compound ester can be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce diverse aryl, vinyl, or alkynyl groups.
Copper-catalyzed cross-coupling reactions have also proven effective for the arylation of imidazo[1,2-a]pyridines. These methods can be applied to a range of aryl electrophiles, including bromides, iodides, and triflates, to construct functionalized imidazo[1,2-a]pyridine cores. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity.
The introduction of a wide array of substituents onto the imidazo[1,2-a]pyridine ring is fundamental to modulating the physicochemical and biological properties of this compound analogs.
Halogens (Cl, Br, I) are often introduced to serve as handles for subsequent cross-coupling reactions. Halogenation can be achieved using various reagents, and the regioselectivity can often be controlled by the reaction conditions. For example, direct halogenation often occurs at the C-3 position, while the synthesis of derivatives halogenated on the pyridine ring typically starts from the corresponding substituted 2-aminopyridine.
Alkyl and Aryl groups can be introduced through several methods. C-H functionalization, as previously discussed, is a direct approach. researchgate.net Alternatively, cross-coupling reactions with halogenated precursors are a robust and versatile strategy. researchgate.net For instance, Suzuki-Miyaura coupling of a bromo-imidazo[1,2-a]pyridine derivative with an arylboronic acid is a common method for introducing aryl groups. Three-component reactions can also be employed to introduce substituted alkyl groups at the C-3 position. mdpi.com
The synthesis of various substituted analogs of 2-hydroxy-3-(imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropionic acid showcases the introduction of diverse substituents at the C-6 position of the imidazo[1,2-a]pyridine ring. connectjournals.com
| Compound ID | Substituent at C-6 | Final Product Yield (%) |
|---|---|---|
| 1b | Iodo | Data not specified |
| 1c | Carboxylic acid | 73 |
| 1e | Amide | Data not specified |
| 1h | 3-Formylphenyl | 61 |
| 1i | 3-Acetylphenyl | 70 |
Green Chemistry Principles in Synthetic Design and Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridine derivatives to minimize environmental impact and enhance sustainability. asianpubs.org Key green chemistry approaches include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and in some cases, enable solvent-free reactions for the synthesis of imidazo[1,2-a]pyridines. x-mol.comconnectjournals.commdpi.com This technology offers a more energy-efficient alternative to conventional heating methods.
Use of Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a central tenet of green chemistry. connectjournals.com The synthesis of imidazo[1,2-a]pyridines in aqueous media has been reported. connectjournals.com
Catalyst-Free and Metal-Free Reactions: The development of synthetic methods that avoid the use of toxic and expensive metal catalysts is a major goal. x-mol.com Several catalyst-free and metal-free reactions for the C-H functionalization and construction of the imidazo[1,2-a]pyridine ring have been developed. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé reaction, are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.com This approach improves atom economy and reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. mdpi.com
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional | Room Temperature | 12 h | 82 |
| Conventional | 60 | 8 h | Comparable to RT |
| Microwave | Not specified | 30 min | 89 |
Challenges and Innovations in Synthetic Efficiency and Purity
Despite significant advances, the synthesis of this compound and its analogs still presents challenges related to efficiency, scalability, and purity. Key challenges include achieving high regioselectivity in functionalization reactions, managing the removal of metal catalysts from the final products, and developing purification methods for often polar and complex molecules.
Innovations aimed at addressing these challenges are continually emerging:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to batch processes.
Novel Catalytic Systems: The development of more active and selective catalysts, including nanocatalysts and biocatalysts like chlorophyll, is enabling more efficient and environmentally friendly transformations. rsc.org
Visible-Light Photocatalysis: This technique allows for the activation of chemical bonds under mild conditions, often with high selectivity, providing a powerful tool for the synthesis and functionalization of imidazo[1,2-a]pyridines. mdpi.com
Improved Purification Techniques: The use of techniques such as fluorous solid-phase extraction (F-SPE) can simplify the purification of reaction mixtures, particularly in the context of library synthesis. nih.gov
The ongoing development of innovative synthetic methodologies continues to enhance the efficiency and purity of this compound derivatives, facilitating the exploration of their therapeutic potential. nih.gov
Overcoming Regioselectivity Issues
The synthesis of substituted imidazo[1,2-a]pyridines often presents challenges related to regioselectivity—the control of where substituents attach to the core heterocyclic structure. The C3 position is particularly important for functionalization, and various methods have been developed to ensure reactions occur specifically at this site.
One primary strategy involves the classical cyclocondensation of a 2-aminopyridine with an α-haloketone. The choice of reactants and conditions is crucial for directing substitution. However, for installing a propanoic acid side chain, more sophisticated C-C bond-forming reactions are typically required. Direct functionalization of the pre-formed imidazo[1,2-a]pyridine ring is a common approach. Electrophilic substitution reactions, such as the Vilsmeier-Haack or Friedel-Crafts acylation, preferentially occur at the C3 position due to the electronic nature of the ring system. The resulting 3-formyl or 3-acyl derivatives can then be elaborated into the desired propanoic acid side chain through multi-step sequences like the Knoevenagel or Wittig reactions followed by reduction.
More recent and efficient methods focus on catalyst-free, regioselective reactions. For instance, a concise and efficient synthesis of related imidazo[1,2-a]pyridines was developed using regioselective aza-ene additions and cyclic–condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives under catalyst-free conditions. rsc.org This approach offers high regioselectivity and good yields with simple work-up procedures. rsc.org
Strategies involving C-H functionalization have also emerged as powerful tools for achieving regioselectivity. nih.govrsc.org These methods allow for the direct introduction of functional groups onto the C-H bonds of the imidazo[1,2-a]pyridine core, often with the aid of transition metal catalysts. rsc.org Such approaches can provide access to 3-substituted derivatives that are difficult to obtain through classical methods. For example, a highly regioselective photocatalyzed C-H nitrosylation of the imidazo[1,2-a]pyridine scaffold provides 3-nitroso derivatives in excellent yields under catalyst- and oxidant-free conditions, demonstrating the high intrinsic reactivity of the C3 position. organic-chemistry.org
The table below summarizes key approaches to achieving C3 regioselectivity in the synthesis of imidazo[1,2-a]pyridine derivatives.
| Method | Description | Key Features |
| Classical Cyclization & Elaboration | Formation of the imidazo[1,2-a]pyridine core followed by electrophilic substitution (e.g., Vilsmeier-Haack) at C3 and subsequent side-chain elaboration. | Multi-step process; relies on the intrinsic electronic properties of the ring for regioselectivity. |
| Catalyst-Free Condensations | Aza-ene additions and cyclo-condensation reactions using specifically designed starting materials to direct the formation of the 3-substituted product. | High regioselectivity, good yields, simple work-up procedures. rsc.org |
| Direct C-H Functionalization | Transition metal-catalyzed or photocatalyzed direct introduction of a functional group at the C3 position of a pre-formed ring. | High atom economy, access to novel derivatives, often occurs under mild conditions. nih.govrsc.orgorganic-chemistry.org |
| Groebke–Blackburn–Bienaymé Reaction | A three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide that regioselectively yields 3-amino-imidazo[1,2-a]pyridines. organic-chemistry.org | High efficiency, good yields, allows for rapid library generation. organic-chemistry.org |
Parallel Synthesis and Library Generation
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, prompting the development of synthetic methods suitable for generating large libraries of analogs for biological screening. nih.govresearchgate.net Parallel synthesis, often employing multicomponent reactions (MCRs), is a cornerstone of this effort as it allows for the rapid creation of numerous compounds from a set of basic starting materials in a single, efficient process. researchgate.net
A notable and highly relevant method for the parallel preparation of this compound derivatives was developed involving a three-component Michael-type reaction. nih.gov This procedure utilizes an imidazo[1,2-a]pyridine, an aldehyde, and Meldrum's acid as the key reactants. The process is highly versatile and allows for the introduction of diversity at three points in the final molecule. nih.gov A significant advantage of this three-step procedure is the easy isolation and purification of the resulting carboxylic acids by simple extractive methods, avoiding the need for chromatography. This efficiency makes the method highly adaptable for parallel synthesis, and it was successfully used to prepare a library of approximately 2000 amides in a semi-automated fashion. nih.gov The study found that substituents on the pyridine ring did not significantly impact the reaction's success.
The general scheme for this library synthesis is outlined below:
| Step | Reaction | Reactants | Outcome |
| 1 | Three-component Michael Addition | Imidazo[1,2-a]pyridines, Aldehydes, Meldrum's acid | Michael adduct with three points of diversity (R1, R2, R3). |
| 2 | Hydrolysis / Decarboxylation | Michael adduct in acidic conditions | This compound derivatives. |
| 3 | Amidation | Carboxylic acids, various amines | A diverse library of amide derivatives. nih.gov |
Other multicomponent reactions are also widely used for generating libraries of imidazo[1,2-a]pyridine analogs. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component coupling of 2-aminopyridines, aldehydes, and isocyanides, is an efficient method for generating 3-amino imidazo[1,2-a]pyridine derivatives. rsc.orgmdpi.com This reaction has been employed to synthesize novel covalent anticancer agents. rsc.org Furthermore, the products of the GBB reaction, which are acids, can be used as components in a subsequent Ugi four-component reaction to create even more complex peptidomimetics, demonstrating a tandem MCR approach to library generation. beilstein-journals.org
Iodine-catalyzed one-pot, three-component condensations have also been reported for the library synthesis of imidazo[1,2-a]pyridines, affording good yields and fluorescent properties in some cases. researchgate.netrsc.org These methods highlight the ongoing development of innovative, library-friendly synthetic methodologies for this important class of compounds. researchgate.net
Iii. Reaction Mechanisms and Mechanistic Organic Chemistry of Imidazo 1,2 a Pyridine 3 Propanoic Acid
Detailed Mechanistic Investigations of Core Cyclization
The formation of the Imidazo[1,2-a]pyridine (B132010) ring system is a cornerstone of its chemistry, with several synthetic routes providing mechanistic insights. A prevalent method is the reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. The mechanism initiates with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound, forming an N-alkylated intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization that yields the final fused bicyclic system. researchgate.net
Another significant approach is the multicomponent Groebke–Blackburn–Bienaymé reaction (GBB-3CR). beilstein-journals.org This one-pot synthesis involves a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net Mechanistically, it is proposed that the reaction begins with the formation of an iminium ion from the aldehyde and the 2-aminopyridine, activated by a Brønsted or Lewis acid catalyst. The isocyanide then undergoes a [4+1] cycloaddition with the iminium ion. A subsequent 1,3-hydrogen shift (prototropic rearrangement) yields the 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.org
Copper-catalyzed aerobic oxidative syntheses have also been developed. These reactions, which couple 2-aminopyridines with ketones, are believed to proceed through a catalytic Ortoleva-King type reaction, involving the in-situ formation of a reactive intermediate that facilitates the cyclization process under aerobic conditions. organic-chemistry.org
| Reaction Type | Key Reactants | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Bimolecular Condensation | 2-Aminopyridine, α-Halocarbonyl | 1. Nucleophilic attack by ring nitrogen. 2. Intramolecular cyclization. 3. Dehydration/Aromatization. | researchgate.net |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | 1. Iminium ion formation. 2. [4+1] cycloaddition with isocyanide. 3. Prototropic rearrangement. | beilstein-journals.org |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Ketone | Catalytic Ortoleva-King type reaction with aerobic oxidation. | organic-chemistry.org |
Pathways of Side Chain Elaboration Reactions
The functionalization of the C-3 position is crucial for elaborating the propanoic acid side chain or introducing other substituents. The inherent nucleophilicity of the C-3 carbon makes it a prime target for electrophilic reagents. nih.gov A notable method is the aza-Friedel–Crafts reaction, where the imidazo[1,2-a]pyridine core reacts with an iminium ion (generated in situ from an aldehyde and an amine) to form a C-C bond at the C-3 position. mdpi.comnih.gov The mechanism can proceed via two pathways: either the nucleophilic attack of the C-3 position on the pre-formed iminium ion or through an initial electrophilic addition of the aldehyde to the imidazo[1,2-a]pyridine, followed by condensation with the amine. mdpi.com
Another strategy involves a three-component decarboxylative reaction. Here, the imidazo[1,2-a]pyridine attacks glyoxylic acid to form a stable intermediate. This intermediate then complexes with a boronic acid, leading to a phenyl migration and subsequent decarboxylation to yield the C-3 functionalized product. nih.gov
For building more complex side chains, a common intermediate is the imidazo[1,2-a]pyridine-3-carbaldehyde (B1337132), typically synthesized via the Vilsmeier-Haack reaction. This aldehyde can then undergo classic condensation reactions, such as the Claisen-Schmidt condensation with acetophenones, to elongate the side chain and introduce further functional groups. scirp.org These methods provide versatile pathways to synthesize derivatives like Imidazo[1,2-a]pyridine-3-propanoic acid or to modify its existing side chain.
Nucleophilic and Electrophilic Reactivity Profiles
The imidazo[1,2-a]pyridine nucleus possesses a distinct electronic character that governs its reactivity. The system is electron-rich, which imparts significant nucleophilic character, particularly at the C-3 position of the imidazole (B134444) ring. nih.gov This high nucleophilicity is demonstrated in its reactions with various electrophiles, such as in alkylations and Friedel-Crafts type reactions, which preferentially occur at this site. mdpi.com
Conversely, the ring system can also undergo electrophilic substitution. The reaction profile shows that electrophiles readily attack the C-3 position. rsc.org If the C-3 position is already substituted, electrophilic attack can be directed to the C-8 position on the pyridine (B92270) ring. rsc.org The propanoic acid group at the C-3 position, being electron-withdrawing, would be expected to slightly deactivate the ring towards further electrophilic attack compared to an unsubstituted scaffold, yet the fundamental reactivity profile remains.
The nitrogen atoms of the ring system also exhibit nucleophilic properties. The N-1 nitrogen, being part of the imidazole ring, is generally less basic than the pyridine nitrogen. Alkylation reactions can occur at these sites, although C-3 functionalization is often more common under neutral or acidic conditions where the ring carbons are the primary nucleophilic centers.
Oxidative and Reductive Transformations of the this compound Framework
The Imidazo[1,2-a]pyridine core is relatively stable to oxidation, allowing for oxidative functionalization reactions rather than ring degradation. organic-chemistry.org Various strategies for direct C-H functionalization rely on oxidative coupling mechanisms. rsc.orgrsc.org For instance, aerobic oxidation is a key component in some copper-catalyzed syntheses of the core structure. organic-chemistry.org The introduction of selenium-containing moieties onto the scaffold can lead to derivatives that induce oxidative stress in biological systems, highlighting another facet of its redox chemistry. mdpi.com
Information regarding the reductive transformation of the core framework is less common. The pyridine portion of the heterocycle is generally resistant to reduction, requiring harsh conditions such as high-pressure catalytic hydrogenation. However, reductive cyclization is a key step in certain synthetic routes to imidazo[4,5-b]pyridines, where a nitro-aminopyridine is treated with a reducing agent like SnCl₂, leading to the formation of the imidazole ring. mdpi.com This indicates that specific functional groups appended to the ring can be selectively reduced to facilitate cyclization without affecting the core aromatic system.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction pathways and electronic properties of imidazo[1,2-a]pyridine derivatives. nih.gov DFT calculations are used to determine the energies of Frontier Molecular Orbitals (HOMO and LUMO), which helps in understanding the nucleophilic and electrophilic nature of the molecule and predicting its reactivity. nih.gov The calculated energy gap (Δε) between the HOMO and LUMO provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) maps are another key output of computational studies. These maps visualize the electron density distribution and identify the regions most susceptible to nucleophilic and electrophilic attack. nih.gov For the imidazo[1,2-a]pyridine scaffold, such studies confirm the high electron density at the C-3 position, corroborating experimental observations of its nucleophilicity. Furthermore, theoretical calculations have been employed to support proposed radical-based mechanisms in reactions like electrochemical sulfonylation, providing a deeper understanding of the reaction intermediates and transition states. rsc.org
| Computational Method | Information Obtained | Application/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Frontier Molecular Orbital (FMO) energies, electron density | Predicts kinetic stability and sites for electrophilic/nucleophilic attack. | nih.govnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | nih.gov |
| Molecular Docking | Binding affinity and interactions with biological targets | Explains biological activity and aids in drug design. | researchgate.netnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds | Characterizes intramolecular interactions. | nih.gov |
Electrochemical Synthesis and Mechanistic Implications
Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of imidazo[1,2-a]pyridines. researchgate.net These reactions are typically conducted under mild conditions and avoid the use of harsh chemical oxidants or reductants. researchgate.net Electrochemical C-H functionalization, such as sulfonylation, has been achieved directly without the need for a catalyst or supporting electrolyte. rsc.org
Mechanistic studies, supported by control experiments and computational calculations, suggest that many of these electrochemical transformations proceed via a radical process. rsc.org For instance, in electrooxidative sulfonylation, the reaction may involve the anodic oxidation of the imidazo[1,2-a]pyridine to form a radical cation. This intermediate then reacts with a sulfinate anion to generate the C-3 sulfonylated product. rsc.org This direct electrochemical approach highlights a powerful strategy for regioselective functionalization, driven by the controlled generation of reactive intermediates at an electrode surface. researchgate.netresearchgate.net
Iv. Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of Imidazo[1,2-a]pyridine-3-propanoic acid. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the confirmation of the core heterocyclic structure and the propanoic acid side chain.
In the ¹H NMR spectrum, the protons of the imidazo[1,2-a]pyridine (B132010) ring system exhibit characteristic chemical shifts. The protons on the pyridine (B92270) ring typically appear in the aromatic region, with their specific shifts and coupling patterns being influenced by the position of substitution. The protons of the imidazole (B134444) moiety also show distinct signals. The propanoic acid side chain gives rise to characteristic signals for the methylene (B1212753) protons, typically appearing as triplets due to coupling with the adjacent methylene group. The acidic proton of the carboxylic acid group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are characteristic of this heterocyclic system. The carbonyl carbon of the carboxylic acid group is a particularly notable signal, typically appearing in the downfield region of the spectrum. The methylene carbons of the propanoic acid side chain will have chemical shifts indicative of their aliphatic nature.
Detailed analysis of NMR data from various Imidazo[1,2-a]pyridine derivatives allows for the prediction of the spectral characteristics of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5-7.8 | s |
| H-5 | ~7.6-7.9 | d |
| H-6 | ~6.8-7.2 | t |
| H-7 | ~7.2-7.5 | t |
| H-8 | ~8.0-8.3 | d |
| -CH₂- (α to ring) | ~3.0-3.3 | t |
| -CH₂- (β to ring) | ~2.7-3.0 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~140-145 |
| C-3 | ~115-120 |
| C-5 | ~125-130 |
| C-6 | ~112-117 |
| C-7 | ~128-133 |
| C-8 | ~118-123 |
| C-8a | ~145-150 |
| -CH₂- (α to ring) | ~25-30 |
| -CH₂- (β to ring) | ~30-35 |
Infrared (IR) and Mass Spectrometry (MS) in Structural Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial complementary techniques for the structural confirmation of this compound.
IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The carboxylic acid group will exhibit a strong, broad absorption band corresponding to the O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will give a sharp, intense absorption band around 1700-1725 cm⁻¹. The C-N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring will appear in the fingerprint region (below 1600 cm⁻¹), providing a unique pattern for this heterocyclic system. Aromatic C-H stretching vibrations are also expected to be observed above 3000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group or cleavage of the propanoic acid side chain.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl | C=O stretch | 1700-1725 (strong) |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C and C=N stretch | ~1450-1600 |
X-ray Crystallography for Absolute Configuration and Molecular Conformation
X-ray diffraction studies on single crystals of Imidazo[1,2-a]pyridine derivatives reveal the planar nature of the fused heterocyclic ring system. The bond lengths and angles within the ring are consistent with its aromatic character. For this compound, an X-ray crystal structure would precisely define the orientation of the propanoic acid side chain relative to the imidazopyridine core. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.
Elucidation of Tautomerism and Conformation of the Compound
Tautomerism is a potential consideration for the Imidazo[1,2-a]pyridine ring system. Theoretical studies on related imidazo[1,2-a]pyridine derivatives have investigated the possibility of proton tautomerism. For the parent imidazo[1,2-a]pyridine, the canonical form is the most stable. In the case of this compound, while the depicted structure is expected to be the major tautomer, the potential for other tautomeric forms, although likely less stable, should be considered, especially in different solvent environments or under specific reaction conditions.
The conformation of the propanoic acid side chain is another important structural aspect. The flexibility of the single bonds in the side chain allows for multiple conformations. The preferred conformation will be dictated by a balance of steric and electronic effects. Computational modeling and, ideally, X-ray crystallographic data can provide detailed insights into the most stable conformation of the propanoic acid side chain relative to the rigid imidazo[1,2-a]pyridine core.
V. Theoretical and Computational Chemistry of Imidazo 1,2 a Pyridine 3 Propanoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govresearchgate.net For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT calculations, often using the B3LYP functional combined with a basis set like 6-31G(d,p), are employed to determine optimized molecular structures, electronic properties, and reactive sites. nih.govresearchgate.netscirp.org These calculations are valued for their balance between accuracy and computational cost, making them suitable for medium-sized molecules. nih.gov
Electronic structure analysis provides fundamental insights into the stability and reactivity of a molecule. Key aspects of this analysis include Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (FMO): The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is related to the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govscirp.org A larger energy gap implies higher stability and lower reactivity. scirp.org For derivatives of the parent imidazo[1,2-a]pyridine, these calculations help understand the electronic charge mobility within the molecular system. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.govscirp.org In studies of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that nitrogen and oxygen atoms often act as nucleophilic sites (electron-rich regions), while other atoms may exhibit electrophilic tendencies (electron-poor regions). scirp.org This information is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. scirp.org |
| ELUMO (Energy of LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. scirp.org |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Measures chemical stability and reactivity. A large gap suggests high stability. nih.govscirp.org |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; higher hardness indicates greater stability. scirp.org |
| Softness (S) | The reciprocal of hardness. | Indicates the molecule's polarizability and reactivity. scirp.org |
DFT calculations yield several parameters that help predict the chemical reactivity of molecules. Global reactivity descriptors such as chemical hardness (η) and softness (S) are derived from the HOMO and LUMO energies. scirp.org A comprehensive analysis of these descriptors for a series of seventeen imidazo[1,2-a]pyridine N-acylhydrazone derivatives allowed researchers to rank them in terms of stability and reactivity, providing valuable insights for potential applications in drug design. scirp.org By pinpointing the most and least reactive compounds in a series, these theoretical predictions guide further experimental investigation. scirp.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
While docking studies provide a static picture of how a molecule might bind to a protein, Molecular Dynamics (MD) simulations offer a dynamic view, accounting for the flexible nature of both the ligand and its target. openpharmaceuticalsciencesjournal.com MD simulations are used to assess the stability of a ligand-protein complex over time. openpharmaceuticalsciencesjournal.comresearchgate.net For instance, a 1.2 ns molecular dynamics simulation was performed on a complex involving an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue to confirm its binding mode and stability within the active site of the pantothenate synthetase enzyme. openpharmaceuticalsciencesjournal.comresearchgate.net The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD), with acceptable values typically being less than 3 Å, indicating a stable binding interaction. openpharmaceuticalsciencesjournal.com
Ligand-Based and Structure-Based Computational Approaches
Computational approaches in drug discovery can be broadly categorized as ligand-based or structure-based. Ligand-based methods, such as pharmacophore modeling and QSAR, are used when the 3D structure of the target is unknown, relying on the properties of known active and inactive molecules. Structure-based methods, like molecular docking, are employed when the target's 3D structure is available. openpharmaceuticalsciencesjournal.comnih.gov
Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. openpharmaceuticalsciencesjournal.com In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, a common pharmacophore hypothesis was generated using a dataset of 38 compounds. openpharmaceuticalsciencesjournal.comresearchgate.net The resulting five-featured hypothesis, designated HHPRR, consisted of one positive, two hydrophobic, and two aromatic ring features, outlining the key structural requirements for activity. openpharmaceuticalsciencesjournal.comresearchgate.net Such models serve as a blueprint for designing new, potentially more potent molecules. researchgate.net
| Hypothesis Code | Number of Features | Feature Types |
|---|---|---|
| HHPRR | 5 | 1 Positive (P), 2 Hydrophobic (H), 2 Aromatic Rings (R) |
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. openpharmaceuticalsciencesjournal.com For a set of imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was developed. openpharmaceuticalsciencesjournal.comresearchgate.net This model was built using a training set of 27 compounds and validated with a test set of 11 compounds. openpharmaceuticalsciencesjournal.com The resulting model showed strong predictive power, with a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation correlation coefficient (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.comresearchgate.net QSAR models are invaluable for predicting the activity of novel derivatives before their synthesis, thereby saving time and resources in the drug discovery process. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.9181 | Indicates the goodness of fit for the training set. |
| SD (Standard Deviation) | 0.3305 | Measures the variance in the training set data. |
| Q² (Cross-validation Coefficient) | 0.6745 | Indicates the predictive power of the model for the test set. |
| RMSE (Root Mean Square Error) | 0.65 | Measures the differences between predicted and actual values in the test set. |
| Pearson-R | 0.8427 | Measures the linear correlation between predicted and observed activities for the test set. |
Molecular Docking for Ligand-Target Binding Prediction
For instance, a study on 3-benzoyl imidazo[1,2-a]pyrimidine (B1208166) derivatives explored their binding to the fungal enzyme CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. The docking results revealed that these compounds bind to the active site of CYP51 from different Candida species with binding energies ranging from -6.11 to -9.43 kcal/mol, which were superior to the reference antifungal drug fluconazole (B54011) (-3.16 to -5.68 kcal/mol). The interactions were characterized by both polar and non-polar contacts with amino acid residues such as Tyr108, Gly283, and Leu352.
In another investigation, novel imidazo[1,2-a]pyrimidine Schiff base derivatives were evaluated as potential inhibitors of proteins involved in SARS-CoV-2 cell entry, namely the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. The top-scoring compound demonstrated a significant binding affinity of -9.1 kcal/mol for hACE2 and -7.3 kcal/mol for the spike protein. These findings suggest that the imidazo[1,2-a]pyrimidine scaffold can serve as a basis for developing potent viral entry inhibitors.
Furthermore, molecular docking has been employed to investigate the interaction of imidazo[1,2-a]pyridine derivatives with other important biological targets. For example, certain derivatives have been studied for their binding affinity towards oxidoreductase, an enzyme implicated in breast cancer progression. One of the synthesized compounds in this study exhibited a high binding energy of -9.207 kcal/mol, interacting with key amino acid residues like His 222, Tyr 216, and Lys 270. Additionally, the interaction of gold(III) metal complexes of imidazo[1,2-a]pyridine derivatives with DNA has been explored, with docking studies suggesting a minor groove binding and intercalation mechanism.
Table 1: Molecular Docking Data for Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Fungal CYP51 | -6.11 to -9.43 | Tyr108, Gly283, Leu352 | |
| Imidazo[1,2-a]pyrimidine Schiff bases | hACE2 | -9.1 | Not specified | |
| Imidazo[1,2-a]pyrimidine Schiff bases | SARS-CoV-2 Spike Protein | -7.3 | Not specified | |
| Imidazo[1,2-a]pyridine derivatives | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 |
In Silico Prediction of Molecular Attributes Relevant to Biological Interaction
In silico methods are instrumental in predicting the pharmacokinetic properties of drug candidates, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in the early identification of compounds with favorable drug-like characteristics, thereby reducing the likelihood of late-stage failures in drug development. While specific in silico predictions for Imidazo[1,2-a]pyridine-3-propanoic acid were not found, studies on related imidazo[1,2-a]pyrimidine derivatives provide insights into the potential molecular attributes of this compound class.
A study on novel imidazo[1,2-a]pyrimidine Schiff base derivatives included an in silico ADMET and drug-likeness prediction. The results from this study indicated that the synthesized compounds possess promising drug-like characteristics. Such predictions are typically based on the evaluation of various physicochemical properties and their adherence to established drug-likeness rules, such as Lipinski's rule of five.
These computational assessments are crucial for guiding the synthesis and optimization of new chemical entities. By predicting properties such as oral bioavailability, membrane permeability, and potential for metabolic liabilities, researchers can prioritize compounds that are more likely to exhibit favorable behavior in biological systems. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, and computational studies play a significant role in exploring its therapeutic potential.
Table 2: Predicted Molecular Attributes for a Class of Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Prediction | Significance | Reference |
|---|---|---|---|
| Drug-likeness | Promising | Indicates potential for oral bioavailability and favorable pharmacokinetic profile. |
Vi. Molecular Interactions and Biological Target Engagement Mechanisms
Mechanistic Basis of Enzyme Inhibition by Imidazo[1,2-a]pyridine-3-propanoic Acid Derivatives
Derivatives of the imidazo[1,2-a]pyridine (B132010) core have demonstrated significant inhibitory activity against multiple enzyme families. waocp.org Their therapeutic potential stems from their ability to form specific interactions within the active or allosteric sites of these enzymes, leading to the modulation of critical cellular pathways. The following sections explore the detailed mechanisms of action against several major classes of enzymes.
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of protein kinases, particularly those in the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. nih.govsci-hub.catacs.org
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding. Studies have shown that imidazo[1,2-a]pyridines can bind with high affinity to the ATP-binding site of PI3K, thereby blocking its catalytic activity and preventing the downstream phosphorylation cascade that includes Akt and mTOR. nih.govresearchgate.net This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
One study identified a series of imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors. acs.org Compound 15a from this series proved to be a highly effective inhibitor with excellent kinase selectivity. acs.org Another derivative, containing a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibited potent inhibition of the PI3Kα isoform with an IC₅₀ value of just 2 nM. nih.gov In addition to the PI3K/mTOR pathway, other research has successfully modified the aniline (B41778) component of an imidazo[1,2-a]pyridine scaffold to optimize its potent inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivative | PI3Kα | 2 nM | nih.gov |
| Compound 15a | PI3K/mTOR | Potent (specific value not detailed in source) | acs.org |
| Compound 18 | PI3Kα | Potent (specific value not detailed in source) | nih.gov |
A significant area of research has focused on imidazo[1,2-a]pyridine derivatives as inhibitors of aldehyde dehydrogenases (ALDH), particularly the ALDH1A family of isoforms which are considered hallmarks of cancer stem cells. nih.govuniupo.it These compounds have been designed through structure-based optimization to act as highly effective and selective inhibitors. nih.govacs.org
Kinetic studies have revealed that these derivatives function as competitive inhibitors. nih.gov Crystallization and molecular modeling studies have confirmed that they interact directly with the catalytic site of the ALDH1A3 isoform. nih.govacs.org This interaction blocks the enzyme's ability to oxidize aldehydes to their corresponding carboxylic acids, a function critical for the vitality of certain cancer cells. nih.govacs.org Compound 3f , a notable example from one series, emerged as a submicromolar competitive inhibitor of the target enzyme. nih.govacs.org The inhibitory profile of these compounds often shows selectivity across the different ALDH1A isoforms. nih.gov
| Compound | ALDH1A1 (IC₅₀, µM) | ALDH1A2 (IC₅₀, µM) | ALDH1A3 (IC₅₀, µM) |
|---|---|---|---|
| 3a | > 25 | > 25 | 1.5 ± 0.1 |
| 3c | > 25 | > 25 | 0.8 ± 0.1 |
| 3f | > 25 | > 25 | 0.4 ± 0.1 |
| 3q | > 25 | > 25 | 1.1 ± 0.1 |
| 3r | > 25 | > 25 | 1.8 ± 0.1 |
Derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been identified as inhibitors of Rab geranylgeranyl transferase (RGGT). nih.govnih.gov This enzyme is responsible for the post-translational modification of Rab GTPases, which are master regulators of vesicle trafficking. nih.gov
The inhibitory mechanism is rationalized by molecular docking studies, which show that the phosphonic and carboxylic acid groups of the inhibitors are decisive for their localization within the RGGT binding site. nih.gov The potency of these compounds is highly dependent on the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring, which has been identified as a privileged position for modification without compromising activity. nih.govfrontiersin.org The most effective inhibitors in this class disrupt the prenylation of specific Rab proteins, such as Rab11A, leading to an inhibition of cancer cell proliferation. nih.govnih.gov Esterification of the carboxylic acid moiety renders the inhibitors inactive, highlighting the importance of this group for target engagement. nih.govfrontiersin.org
| Compound Class | Modification | Activity |
|---|---|---|
| Phosphonocarboxylates | Modification at C6 position | Micromolar inhibition of Rab11A prenylation |
| Phosphonopropionates | Esterification of carboxylic acid | Inactive |
Certain imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives have been shown to be effective inhibitors of α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion and glucose metabolism. acs.org Inhibition of these enzymes can delay glucose uptake and reduce postprandial blood sugar levels. nih.govnih.gov
The mechanism of inhibition varies among the different derivatives. For example, compound 8b was found to be a potent noncompetitive inhibitor of α-glucosidase, while compound 8e acted as a competitive inhibitor. acs.org Several of these compounds exhibited significantly higher inhibitory activity against α-glucosidase than the standard reference drug, acarbose. acs.org
| Compound | α-Glucosidase (Kᵢ, µM) | α-Amylase (IC₅₀, µM) | Inhibition Type (α-Glucosidase) |
|---|---|---|---|
| 8b | 6.09 ± 0.37 | 101.32 ± 10.01 | Noncompetitive |
| 8e | 13.03 ± 2.43 | 81.14 ± 8.12 | Competitive |
| 8i | 15.68 ± 1.97 | 119.81 ± 11.23 | Mixed |
| Acarbose (Standard) | 24.36 ± 3.12 | Not Reported | Not Reported |
Detailed research findings and mechanistic studies on the inhibition of phosphodiesterases by derivatives of this compound were not available in the provided search results. While related heterocyclic systems have been investigated as phosphodiesterase inhibitors, specific data for the imidazo[1,2-a]pyridine scaffold is not present in the sourced documents. nih.gov
The imidazo[1,2-a]pyridine derivative SCH 28080 is a well-characterized inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov This enzyme is responsible for the final step of acid secretion in the stomach.
Studies on isolated gastric membrane vesicles have shown that SCH 28080 is a reversible and competitive inhibitor of the enzyme's K+-stimulated ATPase activity. nih.gov The mechanism of inhibition is believed to involve the protonated, and therefore positively charged, form of the compound. nih.gov This active species is thought to bind to the luminal side of the H+/K+-ATPase, where it competitively interacts with the binding of potassium ions (K+), thereby preventing the enzyme's conformational changes required for proton transport. nih.gov
Interaction with Pantothenate Synthetase
Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of pantothenate synthetase (PS), an essential enzyme in the pantothenate biosynthesis pathway of Mycobacterium tuberculosis (Mtb). rsc.org This pathway is crucial for the bacterium's survival and pathogenicity but is absent in mammals, making PS an attractive target for novel antitubercular agents. nih.gov
Research into 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides led to the identification of potent Mtb PS inhibitors. rsc.org Among a series of synthesized analogues, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide was found to be the most active, exhibiting an IC₅₀ value of 1.90 ± 0.12 μM against Mtb PS and a minimum inhibitory concentration (MIC) of 4.53 μM against the Mtb bacterium. researchgate.net The inhibitory activity of these compounds was confirmed through an enzymatic assay that measures the production of adenosine (B11128) monophosphate (AMP) during the condensation of pantoate and β-alanine, a reaction catalyzed by PS. rsc.org
Receptor Modulation Studies and Binding Site Characterization
Imidazo[1,2-a]pyridine and its structural isomers have been investigated for their ability to modulate the function of various receptors, including G-protein coupled receptors and ligand-gated ion channels.
While direct modulation of GPCRs by this compound itself is not extensively documented, research on the closely related structural isomer, imidazo[1,5-a]pyridine (B1214698), has demonstrated engagement with this receptor class. Specifically, derivatives of imidazo[1,5-a]pyridine have been designed and synthesized as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), which is a GPCR. nih.govacs.org These efforts led to the discovery of potent, selective, and brain-penetrant 5-HT4 partial agonists, which have been evaluated as potential treatments for cognitive disorders associated with Alzheimer's disease. nih.govacs.org
The imidazo[1,2-a]pyridine scaffold is well-known for its interaction with γ-aminobutyric acid type A (GABA-A) receptors, which are pentameric, ligand-gated chloride ion channels crucial for fast synaptic inhibition in the central nervous system. nih.gov Several compounds based on this structure function as positive allosteric modulators (PAMs) of GABA-A receptors, binding to the benzodiazepine (B76468) site. nih.govresearchgate.net
Studies on avermectin-imidazo[1,2-a]pyridine hybrids have shown high-potency binding at the benzodiazepine site of GABA-A receptors, with IC₅₀ values as low as 207 nM. nih.gov Electrophysiological recordings confirmed their role as PAMs, enhancing GABA-mediated currents. nih.gov Furthermore, computational studies suggest that these hybrid molecules may interact with both the benzodiazepine and ivermectin binding sites on the receptor. nih.gov The anxiolytic drug Alpidem and the sedative Zolpidem are well-known therapeutic agents that contain the imidazopyridine core structure and act via GABA-A receptor modulation. acs.org
Mechanistic Insights into Cellular Pathway Perturbation
Derivatives of imidazo[1,2-a]pyridine have been shown to exert significant anti-cancer effects by perturbing key cellular pathways that control cell death and proliferation.
A primary mechanism by which imidazo[1,2-a]pyridine derivatives exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several interconnected signaling pathways. Treatment with various novel imidazo[1,2-a]pyridine compounds has been shown to trigger the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential. rsc.orgbio-conferences.org This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govbio-conferences.org
The process is often mediated by the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax. nih.govbio-conferences.org The activation of the p53/Bax pathway is a key step in the apoptotic cascade induced by these compounds. nih.govbio-conferences.org Concurrently, a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-x has been observed. rsc.org This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of executioner caspases, such as caspase-3, caspase-7, and the initiator caspase-9, culminating in cell death. rsc.orgbio-conferences.org In some cases, apoptosis is also promoted through the inhibition of survival pathways like the PI3K/AKT/mTOR pathway or through the generation of reactive oxygen species (ROS). researchgate.net
| Derivative Name/Identifier | Cell Line(s) | Key Molecular Events | Associated Pathway |
|---|---|---|---|
| La23 (1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione) | HeLa (Cervical Cancer) | Increased expression of p53, Bax, cleaved caspase-3, cytochrome c; reduced mitochondrial membrane potential. nih.govbio-conferences.org | p53/Bax-mediated mitochondrial pathway. nih.govbio-conferences.org |
| Compound 6 | A375, WM115 (Melanoma); HeLa (Cervical Cancer) | Increased levels of Bax and active caspase-9; reduced levels of p-AKT and p-mTOR. researchgate.net | Inhibition of AKT/mTOR pathway; intrinsic apoptosis. researchgate.net |
| Copper-imidazo[1,2-a]pyridines (JD46, JD47, JD88) | HT-29 (Colorectal Cancer) | Increased caspase-3/7 and caspase-9 activity; loss of mitochondrial membrane potential; decreased Bcl-2, Bcl-x, XIAP, cIAP1. rsc.org | Intrinsic apoptosis. rsc.org |
| MIA | MDA-MB-231 (Breast Cancer); SKOV3 (Ovarian Cancer) | Increased Bax expression; suppressed Bcl-2 expression. | Modulation of Bcl-2 family proteins. |
| IMPA derivatives | A549 (Non-small Cell Lung Cancer) | Induction of ROS-mediated apoptosis. | NADPH oxidase activation. |
In addition to inducing apoptosis, imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. This prevents cells from progressing through the phases of division, ultimately halting tumor growth. Studies have demonstrated that these compounds can arrest the cell cycle at different checkpoints.
For example, treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine derivative known as compound 6 resulted in cell cycle arrest at the G2/M phase. In breast cancer cells, another derivative, IP-5, was found to stimulate arrest at both the G0/G1 and G2/M phases. The molecular mechanism underlying this cell cycle arrest is frequently linked to the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. Activation of p53 leads to increased expression of p21, which binds to and inhibits cyclin-CDK complexes, thereby blocking cell cycle progression.
| Derivative Name/Identifier | Cell Line(s) | Phase of Arrest | Key Molecular Events |
|---|---|---|---|
| Compound 6 | A375, WM115 (Melanoma); HeLa (Cervical Cancer) | G2/M. | Associated with inhibition of AKT/mTOR pathway. |
| IP-5 | HCC1937 (Breast Cancer) | G0/G1 and G2/M. | Increased levels of p53 and p21 proteins. |
Modulation of Signal Transduction Cascades
Derivatives of the Imidazo[1,2-a]pyridine scaffold are recognized for their capacity to modulate multiple intracellular signal transduction cascades crucial in pathological processes, particularly in cancer and inflammation. nih.gov Modifications to the core structure allow these compounds to interact with and inhibit key proteins in these pathways. nih.gov
STAT3/NF-κB Pathway: A significant body of research has focused on the inhibition of the STAT3 and NF-κB signaling pathways, which are pivotal in inflammation and cancer progression. nih.govnih.gov
NF-κB Inhibition: A novel Imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to suppress the activity of Nuclear Factor-κB (NF-κB). nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation (e.g., by lipopolysaccharide), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. The MIA derivative was found to prevent the degradation of IκBα, thereby suppressing NF-κB's nuclear activity in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.govnih.gov This leads to a downstream reduction in the expression of NF-κB target genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor often dysregulated in cancer. The same MIA derivative was observed to inhibit the phosphorylation of STAT3 at the Tyr705 residue in IL-6-stimulated cancer cells. nih.gov This inhibition prevents STAT3 dimerization and its subsequent function as a transcription factor for genes involved in cell survival, such as Bcl-2. nih.gov
Apoptotic Pathway Modulation: By inhibiting pro-survival pathways like STAT3 and NF-κB, Imidazo[1,2-a]pyridine derivatives can shift the cellular balance towards apoptosis. The MIA derivative was demonstrated to downregulate the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein BAX in cancer cells. nih.govnih.gov
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this pathway. nih.govnih.gov For example, certain derivatives have been shown to bind to the ATP-binding site of PI3K with high affinity. nih.gov One such compound effectively reduced the levels of phosphorylated Akt (p-Akt) and its downstream target, the mechanistic target of rapamycin (mTOR), in melanoma and cervical cancer cells. nih.gov This inhibition leads to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis. nih.gov
| Derivative Class/Compound | Signaling Pathway | Key Effect | Cell Lines |
| MIA | STAT3/NF-κB | Suppresses STAT3 phosphorylation; Inhibits NF-κB activity by preventing IκBα degradation; Downregulates COX-2 and iNOS. nih.gov | MDA-MB-231, SKOV3 nih.gov |
| MIA | Apoptosis Regulation | Suppresses Bcl-2 expression; Boosts BAX protein expression. nih.gov | MDA-MB-231, SKOV3 nih.gov |
| Compound 6 | PI3K/Akt/mTOR | Reduces levels of phospho-Akt and phospho-mTOR. nih.gov | A375, WM115 (Melanoma); HeLa (Cervical) nih.gov |
| Compound 6 | Cell Cycle/Apoptosis | Induces G2/M cell cycle arrest; Increases p53 and p21 levels; Induces intrinsic apoptosis. nih.gov | A375, WM115, HeLa nih.gov |
Protein-Ligand Interaction Dynamics and Thermodynamics
The biological activity of Imidazo[1,2-a]pyridine derivatives is fundamentally rooted in their direct interaction with protein targets. Computational methods like molecular docking and molecular dynamics, along with biophysical techniques, have been employed to elucidate the specific nature of these interactions.
Molecular Docking Studies: Molecular docking simulations have been instrumental in predicting and analyzing the binding modes of Imidazo[1,2-a]pyridine compounds within the active sites of their target proteins. nih.govresearchgate.net
Interaction with NF-κB: Docking studies of the derivative MIA with the p50 subunit of NF-κB (PDB ID: 1NFK) revealed that the ligand occupies an active site surrounded by key amino acid residues. nih.gov The simulation identified specific interactions, including hydrogen bonds between the ligand and residues like Lys241 and His141, which stabilize the complex. The active site was characterized by the presence of surrounding amino acids Arg54, Arg56, Tyr57, and Glu60. nih.gov
Interaction with Kinases: The Imidazo[1,2-a]pyridine scaffold has been designed to interact with the hinge region of various kinases, which is crucial for their function in ATP binding and phosphoryl transfer. nih.govresearchgate.net Docking studies on kinases like DYRK1A and CLK1 have helped explain structure-activity relationships, showing how different substitutions on the scaffold affect binding affinity and inhibitory potency. researchgate.net
Interaction with Other Enzymes: The versatility of the scaffold is further demonstrated by its ability to bind to other enzymes. For instance, docking studies showed that certain derivatives bind effectively to oxidoreductase, a key enzyme in breast cancer, with one compound exhibiting a high binding energy of -9.207 kcal/mol and interacting with His222, Tyr216, and Lys270. researchgate.netasianpubs.org Other studies have predicted the binding energy of derivatives in the active site of fungal CYP51, with some compounds showing lower (more favorable) binding energies (−6.11 to −9.43 kcal/mol) than the reference drug fluconazole (B54011). mdpi.com
Binding Affinity and Thermodynamics: Quantitative analysis of protein-ligand interactions provides data on the stability and affinity of the binding. While comprehensive thermodynamic data for this compound itself is not available, studies on related structures offer valuable insights.
Binding Affinity Constants: The binding affinity of Ru(III) complexes based on an Imidazo[1,5-a]pyridine scaffold to Herring Sperm DNA was studied using absorption titration. researchgate.net The calculated binding constant (Kb) indicated an intercalative mode of binding. researchgate.net
Computational Energetics: Molecular docking studies often calculate a docking score or binding energy, which serves as an estimate of the binding affinity. For a series of Imidazo[1,2-a]pyridin-3-yl derivatives screened against farnesyl diphosphate (B83284) synthase, one compound showed a MolDock score of -145.600 and a rerank score of -107.580, indicating strong predicted binding. acs.org In another study, the Gibbs free energies of binding for related tetracyclic Imidazo[4,5-b]pyridine molecules to various cations were computed using Density Functional Theory (DFT), providing a quantitative measure of interaction strength. mdpi.com This approach highlights that the unsaturated imidazole (B134444) nitrogen is typically the most favorable binding site. mdpi.com
| Derivative/Scaffold | Target Protein | Interacting Residues/Binding Mode | Binding Energy/Score | Computational Method |
| MIA | NF-κB p50 subunit nih.gov | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 nih.gov | Not specified | Molecular Docking (AutoDock) nih.gov |
| Compound C | Oxidoreductase researchgate.netasianpubs.org | His222, Tyr216, Lys270 asianpubs.org | -9.207 kcal/mol asianpubs.org | Molecular Docking asianpubs.org |
| Compound 4f | CYP51 (from C. krusei) mdpi.com | Tyr108, Gly283, Leu352, etc. (shared with azoles) mdpi.com | -9.43 kcal/mol mdpi.com | Molecular Docking mdpi.com |
| Compound 4k | Farnesyl diphosphate synthase acs.org | Not specified | MolDock Score: -145.600; Rerank Score: -107.580 acs.org | Molecular Docking (Molegro Virtual Docker) acs.org |
| Imidazo[4,5-b]pyridine scaffold | Protons, Metal Dications mdpi.com | Unsaturated imidazole nitrogen (primary site) mdpi.com | Favorable Gibbs Free Energies of Binding Calculated mdpi.com | Density Functional Theory (DFT) mdpi.com |
Vii. Structure Activity Relationship Sar Studies for Rational Design and Optimization
Systematic Investigation of Substituent Effects on Molecular Functionality
The functionality of the imidazo[1,2-a]pyridine (B132010) scaffold can be finely tuned by introducing various substituents at different positions on the heterocyclic ring system and on its side chains.
The C2, C3, and C6 positions of the imidazo[1,2-a]pyridine ring have been identified as critical sites for modification, with substitutions at these points having a profound impact on the compound's biological profile. rsc.orgscirp.org
C2 Position: Functionalization at the C2 position can significantly influence activity. For instance, in the context of antituberculosis agents, the introduction of a 2-ethyl group, in combination with a C6-chloro substituent, was found to significantly improve potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org SAR studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have also yielded compounds with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. rsc.org
C3 Position: The C3 position is a frequent target for derivatization. mdpi.comnih.govresearchgate.netmdpi.com The introduction of various functional groups, including aryl, heteroaryl, and alkyl chains, allows for the modulation of the molecule's physicochemical properties. rsc.orgmdpi.com For example, replacing a side chain with different substituted aryl or heteroaryl rings at the C3 position has been a strategy to develop new anti-TB agents. rsc.org
C6 Position: Research has highlighted the C6 position as a "privileged" site for modification in certain contexts, such as for inhibitors of Rab Geranylgeranyl Transferase (RGGT). Studies have shown that electronegative halogen substituents at this position are favorable for retaining activity, with potency decreasing as the size of the halogen atom increases. Conversely, bulky aryl and alkyl amine groups at C6 have a detrimental effect on activity. acs.org
The following table summarizes the observed effects of various substituents on the imidazo[1,2-a]pyridine ring.
| Position | Substituent | Resulting Effect on Biological Activity | Target/Application Context |
| C2 | Ethyl | Increased potency | Antituberculosis |
| C2, C7 | Dimethyl | Potent activity against MDR/XDR strains | Antituberculosis |
| C3 | Substituted Aryl/Heteroaryl | Modulation of activity | Antituberculosis |
| C6 | Chloro | Increased potency (with C2-ethyl) | Antituberculosis |
| C6 | Halogens (F, Cl, Br) | Activity retained (potency decreases with size) | RGGT Inhibition |
| C6 | Aryl/Alkyl Amine | Detrimental to activity | RGGT Inhibition |
While direct SAR studies on the propanoic acid chain of "Imidazo[1,2-a]pyridine-3-propanoic acid" are not extensively detailed, valuable insights can be drawn from structurally analogous imidazo[1,2-a]pyridine-3-carboxamides, where the carboxylic acid is replaced by an amide. These studies underscore the critical nature of the C3-side chain for biological activity.
Initial SAR explorations on imidazo[1,2-a]pyridine-3-carboxamides revealed that the amide linker and the N-benzyl group were essential for antimycobacterial activity. acs.orgresearchgate.net Further modifications have sought to identify alternative linkers that retain or improve potency. One successful strategy involved introducing N-(2-phenoxy)ethyl groups, which led to a series of compounds with excellent in vitro activity against drug-susceptible and multidrug-resistant M. tuberculosis strains. rsc.orgacs.org
Key findings from modifications of the C3-carboxamide side chain, which serves as a proxy for the propanoic acid chain, are summarized below:
| Modification Type | Specific Change | Resulting Effect on Biological Activity |
| Linker Modification | Tertiary carboxamide, reversed amide | Abolished activity |
| Chain Extension | Insertion of a methylene (B1212753) group | Abolished activity |
| Amide Substitution | N-(2-phenoxyethyl) moiety | Excellent antitubercular activity |
| Amide Substitution | Classical Topliss set (benzyl, substituted phenyl) | Potent antitubercular activity |
These results suggest that the length, rigidity, and the nature of the terminal group of the C3 side chain are all critical determinants of biological function.
Stereochemical Considerations in Molecular Recognition
Stereochemistry plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The specific three-dimensional arrangement of a molecule can dictate its ability to fit into a binding site and elicit a biological response. For many classes of compounds, one enantiomer or diastereomer is significantly more active than its counterpart.
While the general importance of stereoisomerism is a fundamental concept in medicinal chemistry, specific studies focusing on the stereochemical aspects of this compound itself are not widely reported in the reviewed literature. However, for related compounds like the osteoporosis drug Minodronic acid, which contains a similar heterocyclic core, the specific spatial arrangement of its phosphonate (B1237965) groups is crucial for its inhibitory action on farnesyl pyrophosphate synthase. mdpi.comresearchgate.net This highlights the principle that the stereochemistry of side chains attached to the imidazo[1,2-a]pyridine scaffold is likely a critical factor for target binding and efficacy. Future optimization of this class of compounds would necessitate the synthesis and biological evaluation of individual stereoisomers.
Electronic and Steric Factors Governing Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives is governed by a delicate interplay of electronic and steric factors. The size, shape, and electronic nature (electron-donating or electron-withdrawing) of substituents can influence everything from target binding affinity to metabolic stability. acs.org
Steric Factors: The bulk and geometry of substituents are critical. As noted in studies on RGGT inhibitors, bulky groups at the C6 position can be detrimental to activity, suggesting a sterically constrained binding pocket. acs.org Similarly, probing with ortho- and meta-substituted phenyl amides in antitubercular agents helps in understanding the steric tolerance at the binding site. acs.org
Electronic Factors: The electronic character of substituents can influence molecular interactions. For example, the activity of C6-halogenated derivatives against RGGT points to the importance of an electronegative substituent at this position. acs.org In other series, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) on aryl rings attached to the core scaffold has been shown to modulate anticancer or antitubercular activity. nih.gov The acidic or basic character of a substituent can also promote or suppress activity depending on its placement and the nature of the target interaction. acs.org
The table below provides examples of how these factors influence activity.
| Factor | Observation | Implication |
| Steric | Bulky groups at C6 decrease activity. | The target's binding site is likely sterically hindered. |
| Electronic | Electronegative halogens at C6 retain activity. | An electron-poor region at C6 is favorable for interaction. |
| Electronic | Acidic groups directly on the ring may promote activity. | Potential for hydrogen bonding or ionic interactions. |
| Steric/Electronic | Electron-dispersing amide groups do not promote interaction. | A specific electronic and spatial configuration is required for binding. |
Correlation between Molecular Structure and Target Binding Affinity
Ultimately, the biological effect of a compound is determined by its ability to bind to a specific molecular target. Molecular docking studies and binding assays are essential tools for correlating a molecule's structure with its binding affinity.
For imidazo[1,2-a]pyridine derivatives, docking studies have provided significant insights into their mechanism of action. For example, a novel derivative, MIA, was shown to dock into the p50 subunit of the inflammatory transcription factor NF-κB. researchgate.net The simulation revealed that specific atoms within the MIA structure formed key hydrogen bonds with amino acid residues like Lys241 and His141 in the protein's active site. nih.gov
In another study, imidazo[1,2-a]pyridine derivatives designed as anticancer agents were docked against oxidoreductase, a key enzyme in breast cancer. The compound with the highest predicted binding energy (-9.207 kcal/mol) was shown to interact with essential amino acids His222, Tyr216, and Lys270, providing a structural basis for its activity. mdpi.com These computational models are invaluable for rationalizing observed SAR and for guiding the design of new analogs with improved target affinity.
| Compound Series | Molecular Target | Key Interacting Residues | Type of Interaction |
| MIA (Derivative) | NF-κB p50 subunit | Lys241, His141 | Hydrogen Bonding |
| Anticancer Derivatives | Oxidoreductase | His222, Tyr216, Lys270 | Not specified (high binding energy) |
| Antitubercular Agents | QcrB | Not specified | High affinity binding |
These studies confirm a direct correlation between the specific structural features of the imidazo[1,2-a]pyridine derivatives—such as the placement of hydrogen bond donors/acceptors and hydrophobic moieties—and their binding affinity to their respective biological targets.
Viii. Emerging Research Areas and Future Directions
Development of Chemical Probes for Biological Research
The unique photophysical properties of the imidazo[1,2-a]pyridine (B132010) scaffold make it an excellent candidate for the development of chemical probes for biological research. Derivatives have been successfully designed as fluorescent sensors for detecting metal ions and for cellular imaging.
A notable example is a fluorescent sensor based on a fused imidazopyridine scaffold, which was designed for the detection of Fe³⁺ and Hg²⁺ ions. rsc.org This probe demonstrated high sensitivity and selectivity, with a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺. rsc.org The limits of detection were determined to be 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺. rsc.org Importantly, the probe's efficacy was confirmed both in aqueous media and within HeLa cells, showcasing its potential for intracellular ion sensing. rsc.org
Another study developed an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for the naked-eye detection of Hg²⁺. rsc.org This probe is effective over a wide pH range (5.0–11.0), exhibits low cytotoxicity, and has been successfully used for fluorescence imaging in living HeLa cells. rsc.org The development of paper-based test strips using this probe further demonstrates its practical application in environmental water sample analysis. rsc.org
These successes suggest a promising future for Imidazo[1,2-a]pyridine-3-propanoic acid and its derivatives as platforms for creating novel chemical probes. The propanoic acid moiety could be used to enhance water solubility or as a handle for conjugation to biomolecules, further tailoring the probes for specific biological targets and research applications.
Applications in Bioconjugation and Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. reading.ac.uk While direct evidence for the use of this compound in this field is still emerging, the structural features of its derivatives open up possibilities for such applications.
For instance, azide-functionalized imidazo[1,2-a]pyridines have been synthesized and positioned as valuable intermediates that can serve as platforms for more complex molecules. mdpi.com Azides are key functional groups in bioorthogonal chemistry, commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. The development of a one-pot process to access these azide-functionalized scaffolds under mild conditions paves the way for their use in bioconjugation. mdpi.com The propanoic acid group on the target molecule could serve as a versatile linker, allowing the imidazo[1,2-a]pyridine core to be attached to other molecules of interest, such as proteins or nucleic acids, via bioorthogonal ligation strategies.
Advanced Materials Science Applications (e.g., corrosion inhibitors, functional materials)
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in materials science, particularly as a corrosion inhibitor for metals like mild steel in acidic environments. tandfonline.comfrontiersin.orgtheaic.org The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. theaic.org The presence of heteroatoms (N, O, S) and π-electrons in the aromatic rings facilitates this adsorption. frontiersin.org
Several studies have quantified the high inhibition efficiencies of various imidazo[1,2-a]pyridine derivatives.
Three derivatives, (E)-1-(2-chlorophenyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine (Imd1), (E)-1-(2,6-dichlorophenyl)-N-(2-phenyl imidazo[1,2-a]pyridin-3-yl)methanimine (Imd2), and (E)-1-(4-chlorophenyl)-N-(2-phenylimidazo [1,2-a]pyridin-3-yl)methanimine (Imd3), showed excellent anticorrosion performance in 1 M HCl. tandfonline.com
Another study found that 2-(4-methylphenyl)imidazo rsc.orgtandfonline.compyridine (B92270) acts as an effective inhibitor for mild steel in both 0.5 M and 1 M HCl solutions. theaic.org
Similarly, two imidazo[1,2-a]pyrimidine (B1208166) derivatives, DPIP and OPIP, achieved high inhibition efficiency for mild steel in 1 mol L⁻¹ HCl solution. frontiersin.org
The efficiency of these compounds often increases with concentration and is influenced by the specific substituents on the core scaffold.
| Compound | Concentration | Inhibition Efficiency (%) | Medium | Reference |
|---|---|---|---|---|
| Imd2 | 10⁻³ M | 98.1 | 1 M HCl | tandfonline.com |
| Imd1 | 10⁻³ M | 96.5 | 1 M HCl | tandfonline.com |
| IPY 2 | 10⁻³ M | 96.10 | 1.0 M HCl | rsc.org |
| Imd3 | 10⁻³ M | 95.3 | 1 M HCl | tandfonline.com |
| IPY 1 | 10⁻³ M | 94.22 | 1.0 M HCl | rsc.org |
| OPIP | 0.1 mmol L⁻¹ | 91.9 | 1 mol L⁻¹ HCl | frontiersin.org |
| DPIP | 0.1 mmol L⁻¹ | 90.5 | 1 mol L⁻¹ HCl | frontiersin.org |
These findings suggest that this compound could also be explored for its corrosion inhibition properties, with the propanoic acid group potentially enhancing its solubility and adsorption characteristics on metal surfaces. Beyond corrosion, the scaffold's inherent fluorescence and electronic properties make it a building block for functional materials like organic light-emitting diodes (OLEDs). mdpi.commdpi.com
Rational Design of Novel Chemical Entities with Modulated Selectivity and Potency
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govrsc.org Rational design and exploration of structure-activity relationships (SAR) are key to developing new derivatives with enhanced potency and selectivity for specific biological targets.
For example, in the development of inhibitors for Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology, a novel series of imidazopyridines was designed. nih.gov An initial compound showed high potency but lacked selectivity. nih.gov Through molecular modeling and SAR studies, researchers refined the structure by incorporating a constrained secondary amine and later a fluorine-substituted piperidine. nih.gov This rational design approach led to compound 28 , which not only maintained high potency but also had improved selectivity (>10× over KDR kinase) and significantly better oral bioavailability. nih.gov
Similarly, extensive SAR exploration around the imidazo[1,2-a]pyridine core has been conducted to develop hits for visceral leishmaniasis. rsc.org Studies revealed that substitutions at positions 2, 3, 6, and 7 could be modified while retaining anti-leishmanial activity. rsc.org For instance, adding polar heteroatoms or halogens to an aniline-type substituent at the 3-position enhanced potency and selectivity. rsc.org
These examples underscore the power of rational design in optimizing imidazo[1,2-a]pyridine derivatives. For this compound, the propanoic acid side chain at the C-3 position offers a key vector for modification, allowing for the rational design of new chemical entities with fine-tuned pharmacological profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and development of new drugs is a lengthy and costly process, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies to make it more efficient and accurate. mednexus.orgjsr.org These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates.
In the context of the imidazo[1,2-a]pyridine scaffold, in silico screening methods have already been employed to predict the selectivity and binding affinity of derivatives against various biological targets, including human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B. acs.org Such computational approaches help prioritize which compounds to synthesize and test in the lab, saving time and resources. acs.org
As AI and ML models become more sophisticated, they will play an increasingly crucial role in the discovery of new this compound derivatives. By leveraging these technologies, researchers can explore a vast virtual chemical space, design molecules with desired properties, and predict their efficacy before synthesis, significantly streamlining the path from initial concept to a potential new therapeutic agent. mednexus.org
Multicomponent Reaction Development for this compound Derivatives
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. rsc.orgnih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of the imidazo[1,2-a]pyridine core. mdpi.comnih.gov This reaction involves the combination of an aminopyridine, an aldehyde, and an isocyanide, offering a straightforward route to a wide range of substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org Researchers have successfully used the GBB reaction as a key step in tandem with other reactions, like the Ugi reaction, to create complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
The development of novel MCRs or the adaptation of existing ones, such as the GBB reaction, is a promising avenue for synthesizing derivatives of this compound. By designing one of the starting components to contain a protected propanoic acid moiety, it would be possible to construct diverse libraries of related compounds in a highly efficient, single-pot process. This strategy would accelerate the exploration of the chemical space around this specific scaffold for various applications. nih.gov
Q & A
Q. Solutions :
- Catalyst Screening : Test Lewis acids (Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (p-TsOH) to stabilize intermediates .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance electrophilicity at C-3 .
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .
Example : Aza-Friedel–Crafts reactions with morpholine and p-tolualdehyde achieved 85% yield using Sc(OTf)₃ in DCE at 60°C .
Basic: What are best practices for handling imidazo[1,2-a]pyridine derivatives in the lab?
Methodological Answer:
- Storage : Keep under inert gas (N₂) at 2–8°C to prevent degradation .
- Waste Management : Segregate halogenated byproducts (e.g., from iodinated intermediates) and dispose via certified biohazard contractors .
- Safety : Use PPE (gloves, goggles) due to irritant properties. Refer to SDS for hazard codes (e.g., H302: harmful if swallowed) .
Advanced: How to analyze conflicting bioactivity data across imidazo[1,2-a]pyridine analogs?
Methodological Answer:
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Solubility Issues : Propanoic acid derivatives may aggregate in aqueous media.
Q. Resolution Strategies :
- Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify true IC₅₀ values .
- Metabolic Stability : Use liver microsomes to assess if inactive compounds are rapidly metabolized .
- Co-solvents : Add DMSO (≤0.1% v/v) to improve dissolution without cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
